Home > Products > Screening Compounds P117305 > 7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione
7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione - 369397-02-4

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-2906917
CAS Number: 369397-02-4
Molecular Formula: C14H22N4O3S
Molecular Weight: 326.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

Compound Description: Linagliptin (8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione) is a potent oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. [] It acts by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which slows down the inactivation of incretin hormones like GLP-1 and GIP. [] This promotes insulin secretion and helps regulate blood glucose levels. [] Linagliptin has been extensively studied in clinical trials and is approved by the USFDA for both monotherapy and combination therapy with other antidiabetic drugs. [, ]

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

Compound Description: KW-6002, also known as Istradefylline, is a selective antagonist of the adenosine A2A receptor subtype. [, , ] It is primarily investigated for its therapeutic potential in managing Parkinson's disease (PD). [, , ] KW-6002 is believed to exert its effects by blocking postsynaptic A2A receptors in the striatum, a brain region involved in motor control. [, ] By modulating adenosine signaling, KW-6002 shows promise in improving motor symptoms and potentially influencing the development of l-DOPA-induced dyskinesia in PD. [, ]

8-(3R-Amino-piperidin-1-yl)-7-(2-butyn-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione

Compound Description: This compound is another name for Linagliptin. [] It is described as a stable pharmaceutical composition ingredient, particularly useful in oral formulations. [, ] The specific chemical name and structure are consistent with the established profile of Linagliptin as a DPP-4 inhibitor used for treating type 2 diabetes. [, , ]

R[+]-8-([1-[3,4-Dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

Compound Description: MKS-492 acts as a type III cyclic nucleotide phosphodiesterase inhibitor, demonstrating potent anti-asthmatic effects. [] It inhibits antigen-induced bronchoconstriction, reduces airway eosinophilia, and relaxes tracheal muscle. [] Notably, MKS-492 exhibits a superior efficacy profile compared to aminophylline, a commonly used anti-asthmatic drug. [] This highlights its potential as a novel therapeutic agent for asthma treatment.

1-Ethyl-3,7-dihydro-8-[(1R,2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl)methyl]-1H-purine-2,6-dione

Compound Description: This compound represents a class of xanthine phosphodiesterase type V (PDE5) inhibitors. [] PDE5 inhibitors are well-known for their therapeutic use in treating erectile dysfunction. [] This specific compound exists in two distinct polymorphic forms, each with a unique powder X-ray diffraction pattern and differential scanning calorimetry profile. [] Polymorphism is crucial in drug development as it can significantly impact a drug's stability, solubility, and bioavailability. []

Properties

CAS Number

369397-02-4

Product Name

7-(2-methoxyethyl)-3-methyl-8-(pentylthio)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-pentylsulfanylpurine-2,6-dione

Molecular Formula

C14H22N4O3S

Molecular Weight

326.42

InChI

InChI=1S/C14H22N4O3S/c1-4-5-6-9-22-14-15-11-10(18(14)7-8-21-3)12(19)16-13(20)17(11)2/h4-9H2,1-3H3,(H,16,19,20)

InChI Key

WCBPZOSEEYYFEI-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.